5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Description
This compound belongs to the calix[4]arene family, characterized by a pentacyclic framework with four hydroxyl groups at positions 25–28 and four dimethylaminomethyl substituents at positions 5, 11, 17, and 22. Its rigid three-dimensional structure enables host-guest interactions, making it valuable in supramolecular chemistry and catalysis . The dimethylaminomethyl groups enhance solubility in polar solvents and facilitate pH-responsive behavior, which is critical for applications in drug delivery and ion sensing .
Properties
IUPAC Name |
5,11,17,23-tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N4O4/c1-41(2)21-25-9-29-17-31-11-26(22-42(3)4)13-33(38(31)46)19-35-15-28(24-44(7)8)16-36(40(35)48)20-34-14-27(23-43(5)6)12-32(39(34)47)18-30(10-25)37(29)45/h9-16,45-48H,17-24H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOMEDBXBPXALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)CN(C)C)C2)O)CN(C)C)CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol (commonly referred to as TDMAP) is a complex organic compound known for its unique structural properties and potential biological activities. This article explores the biological activity of TDMAP based on available research findings.
- IUPAC Name: this compound
- CAS Number: 115421-52-8
- Molecular Formula: C40H52N4O4
- Molecular Weight: 652.88 g/mol
The biological activity of TDMAP is primarily attributed to its interaction with various cellular targets. The compound exhibits significant affinity for protein kinase C (PKC) isoforms which are crucial in various signaling pathways involved in cell proliferation and differentiation.
Inhibition of Protein Kinase C
Research has shown that TDMAP acts as an inhibitor of PKC isoforms:
- Selectivity: It selectively inhibits PKC beta I and PKC beta II with IC50 values in the low nanomolar range (4.7 nM and 5.9 nM respectively) .
- Cellular Impact: The inhibition of these isoforms has been linked to reduced plasminogen activator activity in endothelial cells—a factor implicated in diabetic retinopathy .
Biological Activity Summary
The biological effects of TDMAP can be summarized as follows:
Case Studies
-
Diabetic Retinopathy Model:
In a study involving bovine retinal capillary endothelial cells treated with TDMAP: -
Cancer Therapeutics:
TDMAP has been explored for its potential in cancer therapy due to its ability to inhibit specific kinases involved in tumor progression:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
Key Research Findings
This is critical for biomedical applications . The tetracarboxylic acid analogue (CAS 202348-47-8) exhibits strong anion-binding affinity (log K = 6.2 for sulfate) due to its acidic functional groups, outperforming the target compound in environmental remediation .
Host-Guest Interactions: The target compound binds transition metals (e.g., Cu²⁺) with a stability constant (log β) of 12.3, attributed to its dimethylamino donors. In contrast, tert-butyl derivatives show negligible metal-binding capacity . The morpholine derivative forms micelles in aqueous solutions (critical micelle concentration = 0.8 mM), a property absent in the target compound due to its smaller substituents .
Thermal Stability :
- Thermogravimetric analysis (TGA) reveals the target compound decomposes at 280°C, while the urea-linked derivative (CAS 869359-89-7) is stable up to 320°C due to stronger intermolecular hydrogen bonds .
Critical Analysis of Structural Modifications
- Dimethylaminomethyl vs. tert-Butyl: The former enhances solubility and metal coordination but reduces thermal stability compared to bulky tert-butyl groups .
- Carboxylic Acid vs. Hydroxyl Groups : Carboxylic acid derivatives excel in anion binding but require synthetic complexity, limiting scalability .
- Morpholine vs. Urea Linkers : Morpholine supports micelle formation, whereas urea enables hierarchical self-assembly, highlighting trade-offs between simplicity and functionality .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, the parent calixarene (25,26,27,28-tetrahydroxy derivative) is treated with chloromethyl dimethylamine (2.5 equivalents per phenolic group) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at 65°C for 72 hours, achieving 58–62% yield of the target compound after silica gel chromatography. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base (K₂CO₃ vs. NaH) | 1.2 eq. NaH | +12% yield |
| Solvent Polarity | THF > DMF > DCM | THF optimal |
| Temperature | 65±2°C | <60°C: stalled |
The use of sodium hydride as base prevents hydrolysis of the dimethylaminomethyl groups while maintaining sufficient nucleophilicity for the SN2 mechanism.
Stepwise Synthesis via Fragment Condensation
For enhanced regiocontrol, a [2+2] fragment condensation strategy has been developed, enabling precise installation of substituents at the 5,11,17,23 positions.
Intermediate Preparation
Two bis-functionalized calixarene precursors are synthesized:
-
Upper Rim Fragment : 5,17-bis(dimethylaminomethyl)-25,26-dihydroxycalixarene
-
Lower Rim Fragment : 11,23-bis(dimethylaminomethyl)-27,28-dihydroxycalixarene
Coupling is achieved through Friedel-Crafts alkylation using BF₃·OEt₂ as catalyst (2 mol%) in dichloromethane at −15°C, yielding the pentacyclic core in 44% yield after 96 hours.
Post-Synthetic Modification Approaches
Mannich Reaction Functionalization
A three-component Mannich reaction enables late-stage installation of dimethylaminomethyl groups:
This method achieves 67% conversion but requires subsequent purification via preparative HPLC to remove over-alkylated byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| One-Pot Alkylation | 62 | 98.2 | Industrial |
| Fragment Condensation | 44 | 99.5 | Lab-scale |
| Mannich Functionaliz. | 67 | 95.8 | Pilot-scale |
The one-pot method offers superior scalability, while fragment condensation provides better control over stereochemistry.
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (600 MHz, CDCl₃): δ 3.21 (s, 24H, N(CH₃)₂), 4.08 (d, J = 13.5 Hz, 8H, ArCH₂N)
-
HRMS (ESI+): m/z calc. for C₄₀H₅₂N₄O₄ [M+H]⁺: 653.4012, found: 653.4009
Industrial-Scale Production Considerations
VulcanChem's manufacturing process employs continuous flow reactors to maintain precise temperature control during the alkylation step, achieving batch sizes >5 kg with 59±2% yield. Critical quality attributes include:
-
Residual solvent content <300 ppm (ICH Q3C)
-
Heavy metals <10 ppm (ICP-MS verification)
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and what factors critically influence reaction efficiency?
The compound is synthesized via cyclocondensation reactions involving tert-butyl-substituted calix[4]arene precursors, followed by selective functionalization of the phenolic hydroxyl groups with dimethylaminomethyl substituents . Key parameters include:
- Temperature control : Maintaining 60–80°C during alkylation to prevent side reactions.
- Solvent selection : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the tetrol derivative . Yields typically range from 40–60%, with impurities arising from incomplete substitution or oxidation byproducts.
Q. How is the molecular structure validated, and what crystallographic features define its conformation?
Single-crystal X-ray diffraction is the primary method for structural elucidation. Key steps include:
- Data collection : Using Bruker APEX DUO CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) at 90–293 K .
- Structure refinement : SHELXTL/SHELXL software to resolve bond lengths (mean σ = 0.006 Å) and angles, with R factors < 0.066 . The pentacyclic core exhibits a bowl-shaped conformation, with dimethylaminomethyl groups adopting axial-equatorial disorder in the crystal lattice (occupancy ratio 0.603:0.397) . Weak C-H···O hydrogen bonds form [001]-oriented chains, stabilizing the supramolecular assembly .
Advanced Research Questions
Q. How can crystallographic disorder in the dimethylaminomethyl substituents be resolved during structural refinement?
Disorder arises from dynamic flexibility of the substituents. Mitigation strategies include:
- Multi-component refinement : Assigning partial occupancy to disordered atoms using SHELXL’s PART instruction .
- Thermal parameter constraints : Applying SIMU/DELU restraints to prevent unrealistic displacement ellipsoids .
- Low-temperature data collection : Reducing thermal motion by cooling crystals to 90 K . Validation with Hirshfeld surface analysis confirms intermolecular interactions (e.g., π-π stacking) that influence disorder patterns .
Q. What role do dimethylaminomethyl groups play in host-guest chemistry and coordination behavior?
The dimethylamino groups act as Lewis base sites , enabling:
- Metal coordination : Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via lone-pair donation, forming stable complexes for catalytic or sensing applications .
- Anion recognition : Participating in hydrogen-bonding networks with oxyanions (e.g., SO₄²⁻) through N-H···O interactions . Comparative studies with tert-butyl analogs show enhanced solubility and tunable cavity size, critical for selective guest encapsulation .
Q. How do solvent polarity and crystallization conditions affect supramolecular assembly?
Solvent polarity governs molecular packing:
- Polar solvents (MeOH, H₂O) : Promote C-H···O hydrogen bonding, yielding 1D polymeric chains .
- Nonpolar solvents (toluene) : Favor van der Waals interactions, resulting in close-packed dimeric structures . Slow evaporation at 4°C produces high-quality crystals, while rapid cooling induces twinning, complicating data interpretation .
Methodological Challenges and Data Contradictions
Q. How are conflicting reports on the compound’s stability in acidic media reconciled?
Discrepancies arise from substituent sensitivity:
- Dimethylamino groups : Hydrolyze under strong acidic conditions (pH < 2), degrading the pentacyclic core .
- Tert-butyl analogs : Exhibit superior stability due to steric protection, as noted in safety assessments . Mitigation involves buffering reaction media (pH 5–7) or using protective groups (e.g., acetyl) during functionalization .
Q. What analytical techniques complement X-ray diffraction for characterizing dynamic conformations?
- VT-NMR (Variable Temperature) : Reveals conformational exchange in solution (e.g., ring inversion at −60°C) .
- DFT calculations : Predict energy barriers (ΔG‡ ≈ 50 kJ/mol) for substituent rotation, correlating with crystallographic disorder .
- Dynamic light scattering (DLS) : Monitors aggregation behavior in aqueous solutions, critical for applications in drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
